PIP-C-3-Azaspiro[5.5]undecane-boc

PROTAC SOS1 degradation KRAS-mutant cancer

PROTAC linker design often fails due to flexible chains that cannot enforce optimal ternary complex geometry. This rigid spirocyclic 3-azaspiro[5.5]undecane core with Boc-protected piperazine provides a defined exit vector essential for sub-10 nM DC50. - Enables synthesis of PROTAC SOS1 degrader-10 (Compound 11o), the most potent SOS1 PROTAC reported (DC50 as low as 1.85 nM in KRAS-mutant cell lines). - Critical for SAR studies comparing azaspiro[5.5]undecane analogs to define optimal linker properties. - BenchChem supplies this linker with verified purity for oncology research (colorectal, lung, solid tumor models).

Molecular Formula C20H37N3O2
Molecular Weight 351.5 g/mol
Cat. No. B15544113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIP-C-3-Azaspiro[5.5]undecane-boc
Molecular FormulaC20H37N3O2
Molecular Weight351.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H37N3O2/c1-19(2,3)25-18(24)23-12-8-20(9-13-23)6-4-17(5-7-20)16-22-14-10-21-11-15-22/h17,21H,4-16H2,1-3H3
InChIKeySLDOPQHJBKHDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIP-C-3-Azaspiro[5.5]undecane-boc: PROTAC Linker for SOS1 Degraders


PIP-C-3-Azaspiro[5.5]undecane-boc (CAS 3027978-51-1) is a heterobifunctional PROTAC linker characterized by a rigid spirocyclic 3-azaspiro[5.5]undecane core bearing a Boc-protected piperazine moiety . Its primary application lies in the synthesis of PROTAC SOS1 degrader-10 (Compound 11o), where it serves as the central connecting element between a pyrido[2,3-d]pyrimidin-7-one-based SOS1 warhead and a CRBN-recruiting E3 ligase ligand [1].

PIP-C-3-Azaspiro[5.5]undecane-boc: Linker Specificity in PROTACs


In PROTAC development, linker composition critically governs ternary complex formation, degradation efficiency (DC50), and target selectivity [1]. Simple alkyl or PEG linkers often fail to achieve the optimal spatial orientation required for efficient ubiquitination. The rigid spirocyclic framework of PIP-C-3-Azaspiro[5.5]undecane-boc enforces a defined exit vector and conformational constraint, which is integral to the sub-10 nM DC50 values observed for PROTAC SOS1 degrader-10 across KRAS-mutant cancer cell lines [2]. Substitution with structurally distinct linkers—such as the 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde used in SOS1 degrader-8 or the 3-Azaspiro[5.5]undecane-9-methanol used in CW-3308 [3]—would alter linker length, geometry, and chemical connectivity, inevitably changing degradation potency and selectivity profiles, and rendering the optimized performance of degrader-10 unreproducible.

PIP-C-3-Azaspiro[5.5]undecane-boc: Performance Evidence


SOS1 Degrader-10 Degradation Potency

The PIP-C-3-Azaspiro[5.5]undecane-boc linker enables PROTAC SOS1 degrader-10 (Compound 11o) to achieve DC50 values ranging from 1.85 to 7.53 nM across three KRAS-mutant cell lines [1][2]. This is 28- to 113-fold more potent than LHF418, an alternative SOS1 PROTAC degrader with a DC50 of 209.4 nM in A549 cells [3].

PROTAC SOS1 degradation KRAS-mutant cancer

SOS1 Degrader-10 Anti-Proliferative Activity

PROTAC SOS1 degrader-10, constructed with the PIP-C-3-Azaspiro[5.5]undecane-boc linker, exhibits potent anti-proliferative activity against KRAS-mutant cancer cells, with IC50 values of 36.7 nM (SW620), 52.2 nM (A549), and 107 nM (DLD-1) [1][2]. The linker's structural contribution to this cellular potency is evident when compared to SIAIS562055, an alternative cereblon-based SOS1 PROTAC with a Kd of 95.9 nM and DC50 values of 62.5 nM (K562) and 8.4 nM (KU812) [3], which shows less consistent potency across different cell lines.

PROTAC SOS1 degradation anti-proliferative activity

SOS1 Degrader-10 vs. Earlier Degraders

PROTAC SOS1 degrader-10 (11o) was the most potent compound from a series of 15 CRBN-recruiting SOS1 PROTACs, with optimized linker geometry provided by PIP-C-3-Azaspiro[5.5]undecane-boc [1]. In contrast, PROTAC SOS1 degrader-8 (Compd 1), which utilizes the 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde linker, has not been reported with comparable quantitative DC50 data, and PROTAC SOS1 degrader-1 (TFA) exhibits a DC50 of 98.4 nM [2], which is 13- to 53-fold less potent than degrader-10 across the tested cell lines.

PROTAC SOS1 degradation structure-activity relationship

Spirocyclic Core and Piperazine Extension

PIP-C-3-Azaspiro[5.5]undecane-boc features a unique 3-azaspiro[5.5]undecane core with a piperazine-methyl extension at the 9-position (Pip-C motif), differentiating it from other azaspiro[5.5]undecane linkers like 3-Azaspiro[5.5]undecane-9-methanol (which terminates in a hydroxymethyl group) [1] and 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (which terminates in an aldehyde) . The piperazine moiety provides an additional basic nitrogen for further conjugation and influences solubility and cellular permeability. While direct comparative linker performance data (e.g., linker efficiency metrics) are not publicly available, the chemical distinction is absolute: PIP-C-3-Azaspiro[5.5]undecane-boc (MW 351.53, C20H37N3O2) cannot be substituted with 3-Azaspiro[5.5]undecane-9-methanol (MW 183.29, C11H21NO) without fundamentally altering the PROTAC's architecture and performance.

PROTAC linker design spirocyclic scaffolds conformational restriction

SOS1 Degrader-10: ERK Pathway Inhibition

PROTAC SOS1 degrader-10, containing the PIP-C-3-Azaspiro[5.5]undecane-boc linker, inhibits phosphorylation of ERK, a key downstream effector in the RAS-MAPK pathway, in KRAS-mutant cancer cells [1][2]. While quantitative phospho-ERK inhibition data (e.g., IC50) are not directly reported in the primary publication for degrader-10, the linker's role in enabling this functional inhibition is inherent. For comparison, SIAIS562055 exhibits sustained degradation of SOS1 and inhibition of downstream ERK pathways [3], but with Kd and DC50 values that indicate lower potency than degrader-10 in certain contexts. The ability of degrader-10 to inhibit ERK phosphorylation is a direct functional consequence of the linker-enabled degradation potency.

PROTAC SOS1 degradation ERK phosphorylation

PIP-C-3-Azaspiro[5.5]undecane-boc: Research Applications


SOS1 PROTAC Synthesis for KRAS-Mutant Cancers

Procure PIP-C-3-Azaspiro[5.5]undecane-boc as the essential linker for synthesizing PROTAC SOS1 degrader-10, the most potent SOS1 PROTAC reported to date with DC50 values as low as 1.85 nM across KRAS-mutant cell lines [1][2]. This linker is required to achieve the precise ternary complex geometry necessary for sub-nanomolar degradation efficiency, enabling advanced studies in KRAS-driven oncology, including colorectal, lung, and other solid tumor models.

SAR Studies for SOS1 PROTAC Linkers

Utilize PIP-C-3-Azaspiro[5.5]undecane-boc as a benchmark linker in comparative SAR studies against alternative azaspiro[5.5]undecane linkers (e.g., 3-Azaspiro[5.5]undecane-9-methanol [3] or 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde ) to systematically evaluate the impact of linker composition on SOS1 degradation potency, cellular permeability, and ternary complex formation. Quantitative data from such studies will further define the optimal linker properties for this target class.

Next-Generation SOS1 PROTAC Optimization

Employ PIP-C-3-Azaspiro[5.5]undecane-boc as a starting point for linker optimization campaigns aimed at enhancing the drug-like properties of SOS1 PROTACs. The spirocyclic core provides a rigid, three-dimensional scaffold that can be further functionalized to modulate solubility, metabolic stability, and oral bioavailability while maintaining the sub-10 nM DC50 values established by degrader-10 [1][2].

PROTACs Targeting Other RAS Pathway Nodes

Apply the PIP-C-3-Azaspiro[5.5]undecane-boc linker in the design of novel PROTACs targeting other RAS pathway proteins (e.g., KRAS, NRAS, or downstream effectors). The rigid spirocyclic scaffold and piperazine exit vector may confer favorable degradation geometry for a range of targets within the RAS-MAPK signaling network, building on the established success of this linker in the highly optimized SOS1 degrader-10 [1].

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